molecular formula C18H31ClO3 B14521036 7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid CAS No. 62456-81-9

7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid

Cat. No.: B14521036
CAS No.: 62456-81-9
M. Wt: 330.9 g/mol
InChI Key: CDIHPDJDBNDDCG-UHFFFAOYSA-N
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Description

7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorocarbonyl group (-COCl) attached to a long aliphatic chain with a double bond at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid typically involves the chlorination of a precursor carboxylic acid. One common method is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorocarbonyl group (-COCl), forming the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of thionyl chloride remains a common choice due to its efficiency in converting carboxylic acids to acid chlorides .

Mechanism of Action

The mechanism of action of 7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid involves its reactivity as an acylating agent. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a long aliphatic chain with a chlorocarbonyl group and a double bond. This combination of features makes it particularly useful in organic synthesis and industrial applications .

Properties

CAS No.

62456-81-9

Molecular Formula

C18H31ClO3

Molecular Weight

330.9 g/mol

IUPAC Name

7-carbonochloridoyl-2-pentyldodec-4-enoic acid

InChI

InChI=1S/C18H31ClO3/c1-3-5-7-11-15(17(19)20)12-9-10-14-16(18(21)22)13-8-6-4-2/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,21,22)

InChI Key

CDIHPDJDBNDDCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=CCC(CCCCC)C(=O)Cl)C(=O)O

Origin of Product

United States

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